(1S,2R)-2-Chloro-cyclopentanol
Overview
Description
(1S,2R)-2-Chloro-cyclopentanol is a chiral compound with significant importance in organic chemistry. It is characterized by the presence of a chlorine atom and a hydroxyl group attached to a cyclopentane ring. The stereochemistry of this compound is defined by the (1S,2R) configuration, indicating the specific spatial arrangement of its substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-Chloro-cyclopentanol typically involves the chlorination of cyclopentanol. One common method is the reaction of cyclopentanol with thionyl chloride (SOCl₂) under controlled conditions to introduce the chlorine atom. The reaction is carried out at low temperatures to ensure the selective formation of the desired stereoisomer.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of chiral catalysts to achieve high enantioselectivity. The process often includes the resolution of racemic mixtures to obtain the pure enantiomer. Techniques such as chiral chromatography or crystallization with chiral resolving agents are employed to separate the enantiomers effectively .
Chemical Reactions Analysis
Types of Reactions: (1S,2R)-2-Chloro-cyclopentanol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form cyclopentanol derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form cyclopentanone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction Reactions: The compound can be reduced to cyclopentane using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (CH₂Cl₂).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products:
Substitution: Cyclopentanol.
Oxidation: Cyclopentanone.
Reduction: Cyclopentane
Scientific Research Applications
(1S,2R)-2-Chloro-cyclopentanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound serves as a chiral building block in the synthesis of biologically active molecules.
Medicine: It is utilized in the development of chiral drugs, where the specific stereochemistry is crucial for the desired biological activity.
Industry: The compound is employed in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of (1S,2R)-2-Chloro-cyclopentanol involves its interaction with specific molecular targets. The compound’s effects are primarily due to its ability to undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups. This reactivity is exploited in various synthetic pathways to create complex molecules with desired properties .
Comparison with Similar Compounds
(1R,2S)-2-Chloro-cyclopentanol: The enantiomer of (1S,2R)-2-Chloro-cyclopentanol with opposite stereochemistry.
2-Bromo-cyclopentanol: A similar compound where the chlorine atom is replaced by a bromine atom.
2-Fluoro-cyclopentanol: A compound with a fluorine atom instead of chlorine.
Uniqueness: this compound is unique due to its specific (1S,2R) configuration, which imparts distinct chemical and physical properties. This stereochemistry is crucial for its reactivity and interactions in various chemical reactions, making it a valuable compound in asymmetric synthesis and chiral resolution processes .
Properties
IUPAC Name |
(1S,2R)-2-chlorocyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2/t4-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCNFMGRUXKBFV-UHNVWZDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20479037 | |
Record name | AG-E-49353 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20479037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20377-80-4 | |
Record name | AG-E-49353 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20479037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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